1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
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Overview
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals. The structure of this compound includes a piperazine ring, a chlorophenyl group, and a methylphenoxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves several steps. One common method is the reaction of 1-(2-chlorophenyl)piperazine with 2-(3-methylphenoxy)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can improve yield and reduce production costs.
Chemical Reactions Analysis
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically affects the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, including changes in mood, perception, and behavior. Additionally, the compound may inhibit certain enzymes or proteins involved in disease processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)piperazine: This compound has a similar structure but lacks the phenoxy group. It is known for its psychoactive properties and is used in research on neurological disorders.
2-(4-Methylphenoxy)ethanamine: This compound has a similar phenoxy group but lacks the piperazine ring. It is studied for its potential as a neurotransmitter modulator.
1-(2-Chlorophenyl)piperazine: This compound is similar but lacks the ethanone group. It is used in the development of pharmaceuticals for various therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-5-4-6-16(13-15)24-14-19(23)22-11-9-21(10-12-22)18-8-3-2-7-17(18)20/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOAIAKHYSPERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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